2-(Thiomorpholin-4-yl)cyclohexan-1-one

CAS No.: 1248999-41-8

Cat. No.: VC2948059

Molecular Formula: C10H17NOS

Molecular Weight: 199.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248999-41-8 |

|---|---|

| Molecular Formula | C10H17NOS |

| Molecular Weight | 199.32 g/mol |

| IUPAC Name | 2-thiomorpholin-4-ylcyclohexan-1-one |

| Standard InChI | InChI=1S/C10H17NOS/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9H,1-8H2 |

| Standard InChI Key | NUMHVMMCNPVKDZ-UHFFFAOYSA-N |

| SMILES | C1CCC(=O)C(C1)N2CCSCC2 |

| Canonical SMILES | C1CCC(=O)C(C1)N2CCSCC2 |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

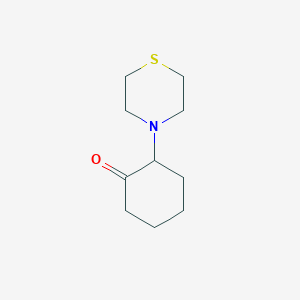

2-(Thiomorpholin-4-yl)cyclohexan-1-one is a synthetic organic compound with distinct structural features that contribute to its chemical behavior and potential applications. The compound consists of a cyclohexanone core with a thiomorpholine substituent at the 2-position. Table 1 summarizes the key identification parameters of this compound.

| Property | Value |

|---|---|

| CAS Number | 1248999-41-8 |

| Molecular Formula | C₁₀H₁₇NOS |

| Molecular Weight | 199.32 g/mol |

| IUPAC Name | 2-(4-thiomorpholinyl)cyclohexanone |

| InChI | 1S/C10H17NOS/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9H,1-8H2 |

| InChI Key | NUMHVMMCNPVKDZ-UHFFFAOYSA-N |

| Purity (Commercial) | 95% |

The chemical structure features a six-membered thiomorpholine ring where the nitrogen atom forms a bond with the cyclohexanone ring at the 2-position. The thiomorpholine ring contains a sulfur atom that replaces the oxygen found in the morpholine analog, which significantly influences the compound's physicochemical properties and potential biological activities .

Structural Comparison with Related Compounds

Understanding the relationship between 2-(Thiomorpholin-4-yl)cyclohexan-1-one and its structural analogs provides valuable context for its properties and applications. Table 2 compares this compound with related structures.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 2-(Thiomorpholin-4-yl)cyclohexan-1-one | C₁₀H₁₇NOS | 199.32 g/mol | Contains sulfur in heterocyclic ring |

| 2-(Morpholin-4-yl)cyclohexan-1-one | C₁₀H₁₇NO₂ | ~183 g/mol | Contains oxygen instead of sulfur |

| 4-Morpholinocyclohexanone | C₁₀H₁₇NO₂ | 183.25 g/mol | Morpholine at position 4 instead of position 2 |

| 2-(Morpholine-4-carbonyl)cyclohexan-1-one | C₁₁H₁₇NO₃ | 211.26 g/mol | Contains additional carbonyl group |

| 2-(Thiomorpholin-4-yl)cyclohexan-1-one hydrochloride | C₁₀H₁₈ClNOS | ~235.8 g/mol | Hydrochloride salt form |

The replacement of oxygen with sulfur in the heterocyclic ring significantly affects the electronic properties, resulting in different lipophilicity, hydrogen bonding capability, and potential biological interactions .

Physical and Chemical Properties

Solubility Profile

Based on its structural features, 2-(Thiomorpholin-4-yl)cyclohexan-1-one is expected to demonstrate moderate solubility in organic solvents such as methanol, ethanol, dichloromethane, and chloroform. The presence of both polar (carbonyl and amine) and non-polar (cyclohexyl and thiomorpholine ring) moieties contributes to its solubility characteristics. The sulfur atom in the thiomorpholine ring generally increases lipophilicity compared to oxygen-containing analogs, potentially enhancing solubility in less polar solvents.

Synthesis and Preparation Methods

Direct Substitution

This approach likely involves the reaction of 2-halocyclohexanone (typically 2-bromocyclohexanone) with thiomorpholine in the presence of a base such as triethylamine or potassium carbonate. The reaction proceeds via nucleophilic substitution where the thiomorpholine nitrogen acts as a nucleophile, displacing the halogen at the 2-position of cyclohexanone.

Reductive Amination

An alternative approach may involve reductive amination between 2-formylcyclohexanone and thiomorpholine, followed by reduction of the resulting imine or enamine intermediate using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Michael Addition

A third potential route could involve Michael addition of thiomorpholine to cyclohex-2-en-1-one, yielding the desired 2-(thiomorpholin-4-yl)cyclohexan-1-one under appropriate conditions.

Purification Techniques

Purification of 2-(Thiomorpholin-4-yl)cyclohexan-1-one likely involves standard techniques used for similar organic compounds:

-

Column chromatography using silica gel and appropriate solvent systems

-

Recrystallization from suitable solvents

-

Distillation under reduced pressure for larger scale preparations

-

Formation and subsequent conversion of crystalline derivatives (such as hydrochloride salts)

Structural Analogues and Comparative Analysis

Positional Isomers

The position of the thiomorpholine substituent on the cyclohexanone ring significantly influences the compound's properties. Comparison with the 4-substituted analog provides insights into structure-property relationships:

| Property | 2-(Thiomorpholin-4-yl)cyclohexan-1-one | 4-(Thiomorpholin-4-yl)cyclohexan-1-one | Effect of Position |

|---|---|---|---|

| Stereochemistry | Creates stereocenter at C-2 | No additional stereocenter | Different stereochemical complexity |

| Ring Conformation | More steric interaction with carbonyl | Less steric interaction with carbonyl | Different preferred conformations |

| Reactivity | Higher reactivity of α-position | Lower reactivity at γ-position | Different chemical behavior |

The 2-substituted derivative is particularly interesting due to the creation of a stereocenter, potentially leading to stereoisomers with distinct biological properties.

Analytical Methods for Identification and Characterization

Chromatographic Methods

Several chromatographic techniques can be employed for the analysis and purification of 2-(Thiomorpholin-4-yl)cyclohexan-1-one:

-

Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis and high-resolution separation

-

Gas Chromatography (GC): Applicable for volatile derivatives or silylated forms of the compound

Spectroscopic Analysis

Comprehensive characterization of 2-(Thiomorpholin-4-yl)cyclohexan-1-one typically involves multiple spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide structural confirmation

-

Infrared (IR) Spectroscopy: Identifies functional groups and confirms carbonyl presence

-

Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns

-

X-ray Crystallography: Provides definitive structural information if crystalline samples can be obtained

Structure-Activity Relationship Considerations

Key Structural Features

Understanding the relationship between the structural features of 2-(Thiomorpholin-4-yl)cyclohexan-1-one and its biological activities provides insights for rational drug design:

-

Thiomorpholine Ring: Contributes to lipophilicity and potential sulfur-specific interactions with biological targets

-

Carbonyl Group: Serves as a hydrogen bond acceptor and provides electrophilic character

-

Cyclohexane Ring: Provides conformational flexibility and hydrophobic interactions

-

Position of Substitution: The 2-position substitution creates a specific spatial arrangement that may be optimal for certain biological targets

Proposed Pharmacophore Model

Based on structural features and comparison with biologically active analogs, a potential pharmacophore model for 2-(Thiomorpholin-4-yl)cyclohexan-1-one would include:

-

Hydrogen bond acceptor site (carbonyl oxygen)

-

Basic nitrogen center (thiomorpholine nitrogen)

-

Hydrophobic region (cyclohexane ring)

-

Sulfur atom as a potential weak hydrogen bond acceptor or for specific sulfur-protein interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume